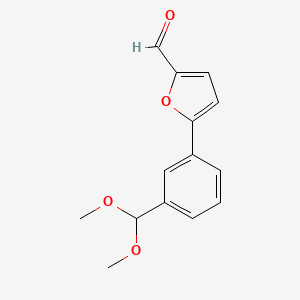
5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde: is an organic compound characterized by the presence of a furan ring substituted with a phenyl group that has dimethoxymethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde typically involves the reaction of 3-(dimethoxymethyl)benzaldehyde with furan-2-carbaldehyde under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or methanol are commonly used. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 5-(3-(dimethoxymethyl)phenyl)furan-2-carboxylic acid.
Reduction: Formation of 5-(3-(dimethoxymethyl)phenyl)furan-2-methanol.
Substitution: Formation of substituted derivatives on the phenyl ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving aldehydes. Its interactions with biological macromolecules can provide insights into the mechanisms of enzyme action and the development of enzyme inhibitors.
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The compound’s structural features make it a candidate for the design of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for the synthesis of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The furan ring and phenyl substituents contribute to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
- 5-(3-(Trifluoromethyl)phenyl)furan-2-carbaldehyde
- 5-(3-(Ethoxymethyl)phenyl)furan-2-carbaldehyde
Comparison: Compared to similar compounds, 5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde is unique due to the presence of dimethoxymethyl groups on the phenyl ring. These substituents can influence the compound’s reactivity, solubility, and interactions with other molecules. The specific electronic and steric effects of the dimethoxymethyl groups may lead to distinct chemical and biological properties, making this compound a valuable subject of study in various research fields.
Propriétés
Formule moléculaire |
C14H14O4 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
5-[3-(dimethoxymethyl)phenyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C14H14O4/c1-16-14(17-2)11-5-3-4-10(8-11)13-7-6-12(9-15)18-13/h3-9,14H,1-2H3 |
Clé InChI |
ITTJNAYTDTVOKV-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC=CC(=C1)C2=CC=C(O2)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


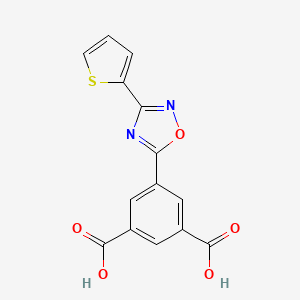
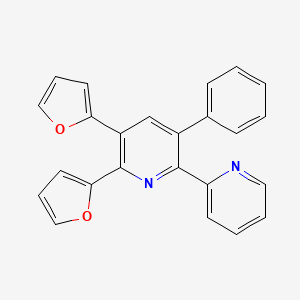



![Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B11764947.png)
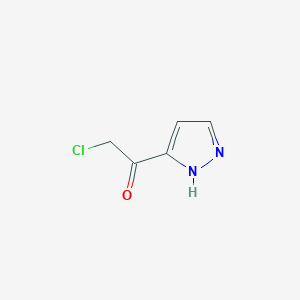





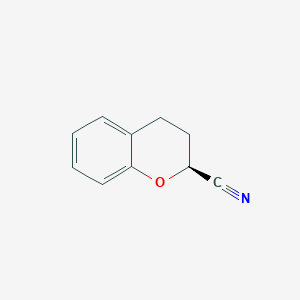
![Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11765000.png)
